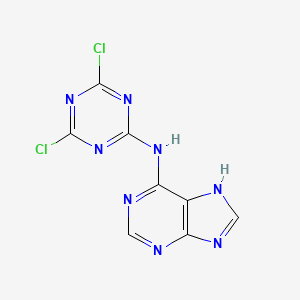![molecular formula C2H6Cl4STi B12556529 [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1) CAS No. 192721-31-6](/img/structure/B12556529.png)
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) is a complex organotitanium compound. This compound is notable for its unique structure, which includes a titanium center coordinated to a tetrachloromethyl group and a lambda6-sulfanyl group. The presence of these groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) typically involves the reaction of titanium tetrachloride with a suitable organosulfur compound under controlled conditions. One common method involves the use of tetrachloromethane and a sulfur-containing reagent in the presence of a titanium source. The reaction is carried out under an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, often involving the titanium center.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: The tetrachloromethyl and lambda6-sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium oxides, while substitution reactions can produce a variety of organotitanium compounds with different functional groups .
Aplicaciones Científicas De Investigación
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) involves its interaction with various molecular targets. The titanium center can coordinate with different ligands, facilitating catalytic processes. The compound’s reactivity is influenced by the electronic properties of the tetrachloromethyl and lambda6-sulfanyl groups, which can modulate the activity of the titanium center .
Comparación Con Compuestos Similares
Similar Compounds
Titanium Tetrachloride: A simpler titanium compound used in similar catalytic applications but lacks the unique properties imparted by the tetrachloromethyl and lambda6-sulfanyl groups.
Tetrachloromethane: While not a titanium compound, it shares the tetrachloromethyl group and is used in various chemical reactions.
Organotitanium Compounds: Other organotitanium compounds with different organic groups attached to the titanium center.
Uniqueness
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) is unique due to the combination of the tetrachloromethyl and lambda6-sulfanyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specialized applications in catalysis and material science .
Propiedades
Número CAS |
192721-31-6 |
|---|---|
Fórmula molecular |
C2H6Cl4STi |
Peso molecular |
251.8 g/mol |
Nombre IUPAC |
tetrachloro(dimethyl)-λ6-sulfane;titanium |
InChI |
InChI=1S/C2H6Cl4S.Ti/c1-7(2,3,4,5)6;/h1-2H3; |
Clave InChI |
DKEGVRYJRGLAFV-UHFFFAOYSA-N |
SMILES canónico |
CS(C)(Cl)(Cl)(Cl)Cl.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)

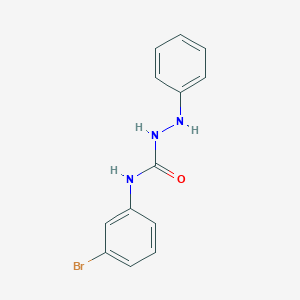
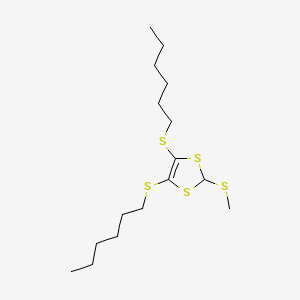
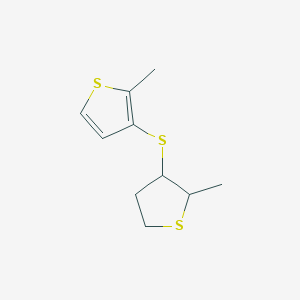
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)


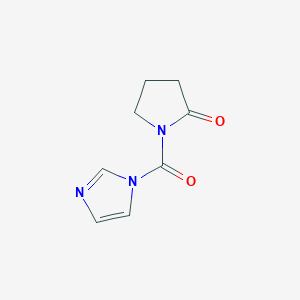
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
